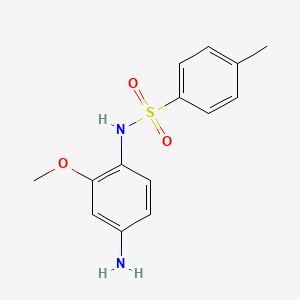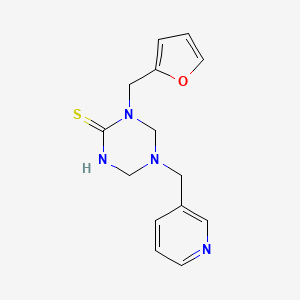![molecular formula C20H22N2O2 B5867149 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down the endocannabinoid anandamide, which is involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, URB597 increases the levels of anandamide, leading to potential therapeutic effects.
Mechanism of Action
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide works by inhibiting the FAAH enzyme, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to the cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide increases the levels of anandamide, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has been shown to increase the levels of anandamide in various tissues, including the brain, liver, and adipose tissue. This increase in anandamide levels has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has several advantages for lab experiments, including its potency and selectivity for FAAH. It is also relatively stable and can be administered in various forms, including intraperitoneal injection and oral administration. However, N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has some limitations, including its short half-life and potential off-target effects.
Future Directions
There are several future directions for the study of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the investigation of the potential therapeutic effects of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide in various disease models, including chronic pain, inflammation, and addiction. Additionally, the development of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide derivatives with improved pharmacokinetic properties may lead to the development of new therapeutic agents.
Synthesis Methods
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenylboronic acid with 4-bromobutanoyl chloride in the presence of a base to form the intermediate. The intermediate is then treated with a reducing agent to yield N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide.
Scientific Research Applications
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-5-19(23)21-18-10-8-16(9-11-18)20(24)22-13-12-15-6-3-4-7-17(15)14-22/h3-4,6-11H,2,5,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJNEWQOXXTQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)



![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)
![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)


